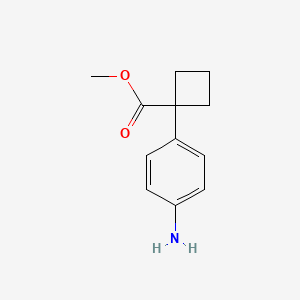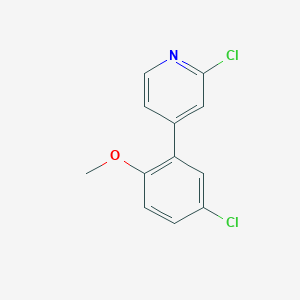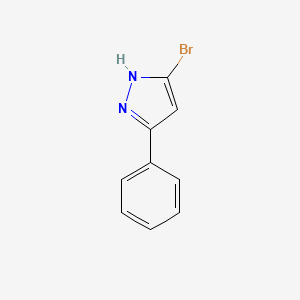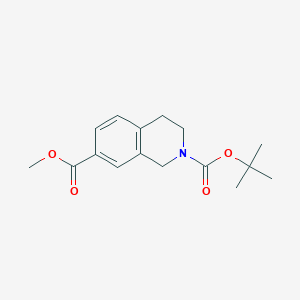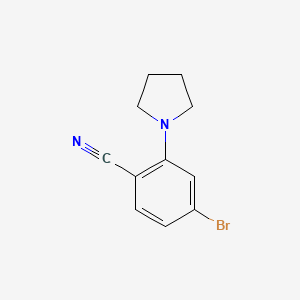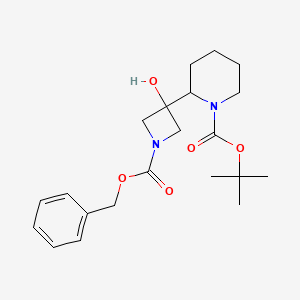
tert-Butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
The compound “tert-Butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate” appears to be a complex organic molecule. It contains several functional groups, including a tert-butyl group, a benzyloxy group, a carbonyl group, a hydroxy group, an azetidine ring, and a piperidine ring. These functional groups could potentially confer a variety of chemical properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The compound contains an azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms. It also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of these rings could significantly influence the compound’s chemical behavior and reactivity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups and ring structures. For example, the hydroxy group could potentially participate in reactions involving the formation or breaking of O-H bonds. The carbonyl group could be involved in reactions such as nucleophilic addition or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and ring structures. For example, the presence of polar functional groups like the hydroxy and carbonyl groups could increase the compound’s solubility in polar solvents.Applications De Recherche Scientifique
For instance, derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2), have been studied . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . They have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .
The synthesis and characterization of these compounds were confirmed by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis . Both 1 and 2 were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
-
tert-Butyl 4-(2-Bromoacetyl)piperidine-1-carboxylate : This compound is used in the synthesis of various organic compounds. It’s available for purchase from chemical suppliers, indicating its use in research and development .
-
(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate : This compound is another derivative of piperidine and has been characterized for its physical and chemical properties . It’s also available for purchase from chemical suppliers, suggesting its use in scientific research .
-
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate : This is another related compound that might have similar applications in the synthesis of organic compounds .
-
tert-Butyl 4-(2-Bromoacetyl)piperidine-1-carboxylate : This compound is used in the synthesis of various organic compounds. It’s available for purchase from chemical suppliers, indicating its use in research and development .
-
(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate : This compound is another derivative of piperidine and has been characterized for its physical and chemical properties . It’s also available for purchase from chemical suppliers, suggesting its use in scientific research .
-
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate : This is another related compound that might have similar applications in the synthesis of organic compounds .
Safety And Hazards
Without specific safety data, it’s difficult to provide detailed information on the compound’s safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions to minimize risk of exposure.
Orientations Futures
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also involve studying its reactivity to understand what types of chemical reactions it can participate in.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature sources or experimental data would be needed.
Propriétés
IUPAC Name |
tert-butyl 2-(3-hydroxy-1-phenylmethoxycarbonylazetidin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-20(2,3)28-19(25)23-12-8-7-11-17(23)21(26)14-22(15-21)18(24)27-13-16-9-5-4-6-10-16/h4-6,9-10,17,26H,7-8,11-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIMDSMNAAFYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CN(C2)C(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732141 | |
| Record name | tert-Butyl 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate | |
CAS RN |
934664-27-4 | |
| Record name | tert-Butyl 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1397846.png)
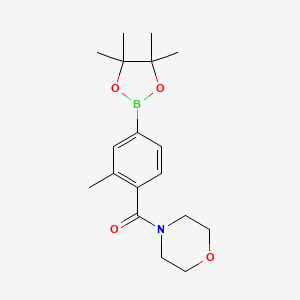

![[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1397850.png)
![4-Amino-7-bromothieno[3,4-d]pyrimidine](/img/structure/B1397852.png)

